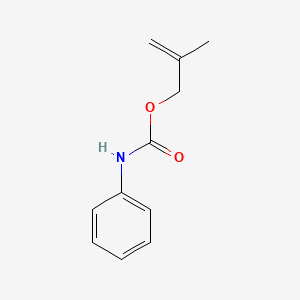

Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-2(1H)-one, 3,4-dihydro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

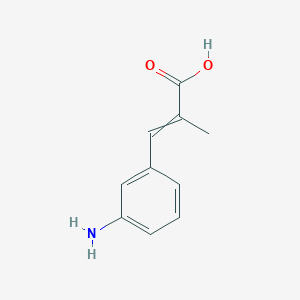

ピロロ[1,2,3-ef][1,5]ベンゾジアゼピン-2(1H)-オン, 3,4-ジヒドロ-は、ピロール環と融合したベンゾジアゼピン類に属する複雑な有機化合物です。この化合物は、抗不安作用、鎮静作用、抗けいれん作用など、潜在的な薬理学的特性を持つため、大きな関心を集めています。この化合物のユニークな構造により、さまざまな生物学的標的と相互作用することができ、医薬品化学における広範な研究の対象となっています。

2. 製法

合成ルートと反応条件: ピロロ[1,2,3-ef][1,5]ベンゾジアゼピン-2(1H)-オン, 3,4-ジヒドロ-の合成は、通常、適切な前駆体を制御された条件下で環化することにより行われます。一般的な方法の1つには、適切なピロールカルボン酸誘導体とオルト-フェニレンジアミン誘導体の反応が含まれます。この反応は通常、オキシ塩化リンや塩化チオニルなどの脱水剤の存在下で行われ、その後、塩基性条件下で環化されます。

工業生産方法: この化合物の工業生産には、同様の合成ルートが採用されますが、より大規模で行われます。このプロセスは、収率と純度を最適化するために、再結晶やクロマトグラフィーなどの複数の精製工程を伴うことがよくあります。自動化された反応器や連続フローシステムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。

反応の種類:

酸化: ピロロ[1,2,3-ef][1,5]ベンゾジアゼピン-2(1H)-オン, 3,4-ジヒドロ-は、さまざまな酸化誘導体を生成する酸化反応を受ける可能性があります。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: この化合物は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して、ジヒドロ誘導体を生成するように還元できます。

置換: 求核置換反応は、ベンゾジアゼピン環で起こることができ、さまざまな置換基を導入することができます。一般的な試薬には、ハロゲン化アルキルやアシルクロリドなどがあります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム、過酸化水素。

還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、触媒的水素化。

置換: ハロゲン化アルキル、アシルクロリド、アミンやチオールなどの求核剤。

主要な生成物:

酸化: 酸素含有官能基が追加された酸化誘導体。

還元: 二重結合が還元されたジヒドロ誘導体。

置換: さまざまな官能基が置換されたベンゾジアゼピン誘導体。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-2(1H)-one, 3,4-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an ortho-phenylenediamine derivative with a suitable pyrrole carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, followed by cyclization under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-2(1H)-one, 3,4-dihydro- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Dihydro derivatives with reduced double bonds.

Substitution: Substituted benzodiazepine derivatives with various functional groups.

科学的研究の応用

ピロロ[1,2,3-ef][1,5]ベンゾジアゼピン-2(1H)-オン, 3,4-ジヒドロ-は、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: タンパク質や核酸などの生物学的巨大分子との相互作用について研究されています。

医学: 抗不安作用、鎮静作用、抗けいれん作用などの潜在的な治療効果について調査されています。

産業: 新素材の開発や、さまざまな医薬品の合成のための前駆体として利用されています。

作用機序

ピロロ[1,2,3-ef][1,5]ベンゾジアゼピン-2(1H)-オン, 3,4-ジヒドロ-の作用機序には、中枢神経系におけるγ-アミノ酪酸(GABA)受容体などの特定の分子標的との相互作用が含まれます。これらの受容体に結合することにより、この化合物はGABAの抑制効果を高め、抗不安作用と鎮静作用をもたらします。さらに、他の神経伝達物質系と相互作用する可能性があり、抗けいれん作用に寄与する可能性があります。

6. 類似の化合物との比較

ピロロ[1,2,3-ef][1,5]ベンゾジアゼピン-2(1H)-オン, 3,4-ジヒドロ-は、ジアゼパム、ロラゼパム、アルプラゾラムなどの他のベンゾジアゼピン誘導体と比較できます。これらの化合物は、同様のコア構造と薬理学的効果を共有していますが、ピロロ[1,2,3-ef][1,5]ベンゾジアゼピン-2(1H)-オン, 3,4-ジヒドロ-は、融合したピロール環の存在によりユニークです。この環により、独自の結合特性と生物学的活性が付与される可能性があります。

類似の化合物:

- ジアゼパム

- ロラゼパム

- アルプラゾラム

- クロナゼパム

- ミダゾラム

この記事では、ピロロ[1,2,3-ef][1,5]ベンゾジアゼピン-2(1H)-オン, 3,4-ジヒドロ-について、はじめに、製法、化学反応、科学研究における応用、作用機序、類似の化合物との比較など、包括的な概要を説明しています。

類似化合物との比較

- Diazepam

- Lorazepam

- Alprazolam

- Clonazepam

- Midazolam

This detailed article provides a comprehensive overview of Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-2(1H)-one, 3,4-dihydro-, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

特性

CAS番号 |

28740-73-0 |

|---|---|

分子式 |

C11H10N2O |

分子量 |

186.21 g/mol |

IUPAC名 |

1,9-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-10-one |

InChI |

InChI=1S/C11H10N2O/c14-10-5-7-13-6-4-8-2-1-3-9(12-10)11(8)13/h1-4,6H,5,7H2,(H,12,14) |

InChIキー |

PWAGBXSIUSOETB-UHFFFAOYSA-N |

正規SMILES |

C1CN2C=CC3=C2C(=CC=C3)NC1=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12011370.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011376.png)

![3-Ethyl-2-((2-mesityl-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12011384.png)

![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011425.png)

![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011455.png)

![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)